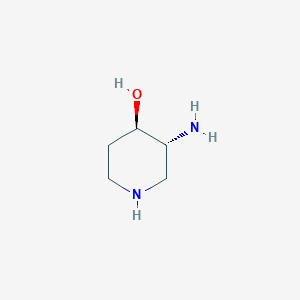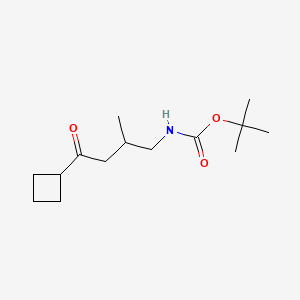
Tert-butyl (4-cyclobutyl-2-methyl-4-oxobutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(4-cyclobutyl-2-methyl-4-oxobutyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclobutyl ring, and a carbamate functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-cyclobutyl-2-methyl-4-oxobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl-containing precursor. One common method is the palladium-catalyzed cross-coupling reaction, which allows for the formation of the desired product under mild conditions . The reaction conditions often include the use of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-(4-cyclobutyl-2-methyl-4-oxobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl N-(4-cyclobutyl-2-methyl-4-oxobutyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound to investigate the metabolism and toxicity of carbamate-containing substances.
Medicine
In the field of medicine, tert-butyl N-(4-cyclobutyl-2-methyl-4-oxobutyl)carbamate may have potential applications as a drug candidate or a prodrug. Its carbamate group can be hydrolyzed in vivo to release active pharmaceutical ingredients, making it a valuable tool in drug delivery systems.
Industry
Industrially, this compound can be used in the production of polymers and coatings. Its carbamate functionality provides enhanced adhesion and durability, making it suitable for various applications in materials science.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(4-cyclobutyl-2-methyl-4-oxobutyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target and the context of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with a tert-butyl group, used in similar applications but lacking the cyclobutyl and oxobutyl functionalities.
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Contains a cyclohexyl ring instead of a cyclobutyl ring, offering different steric and electronic properties.
tert-Butyl N-(4-formylbenzyl)carbamate: Features a benzyl group with a formyl substituent, used in different synthetic applications.
Uniqueness
tert-Butyl N-(4-cyclobutyl-2-methyl-4-oxobutyl)carbamate is unique due to its combination of a cyclobutyl ring and a carbamate group. This structure provides distinct steric and electronic properties, making it valuable for specific applications in synthesis, research, and industry.
Propiedades
Fórmula molecular |
C14H25NO3 |
|---|---|
Peso molecular |
255.35 g/mol |
Nombre IUPAC |
tert-butyl N-(4-cyclobutyl-2-methyl-4-oxobutyl)carbamate |
InChI |
InChI=1S/C14H25NO3/c1-10(8-12(16)11-6-5-7-11)9-15-13(17)18-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17) |
Clave InChI |
MMMSTUORNPITBW-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)C1CCC1)CNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13647560.png)


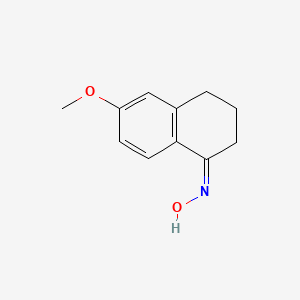
![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzene-1,2-diol](/img/structure/B13647590.png)
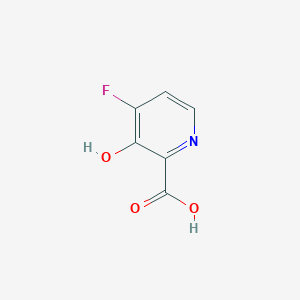
![3-(4-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13647607.png)
![2-[[2-(2-Propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]oxy]propanamide](/img/structure/B13647609.png)
![2-Chloro-6-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B13647612.png)
![[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13647615.png)
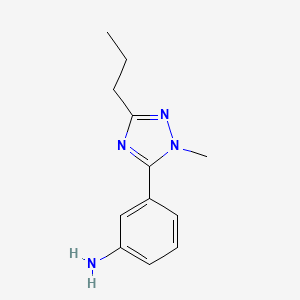
![Acetamide, 2-[(3,5-dimethylphenyl)amino]-N-phenyl-](/img/structure/B13647619.png)
![Ethyl benzo[d]isothiazole-6-carboxylate](/img/structure/B13647622.png)
